3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline
Overview
Description
3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline is an organic compound with the molecular formula C8H7ClN4 It is a derivative of aniline, where the aniline ring is substituted with a chloro group at the third position and a 1,2,3-triazole ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline typically involves a multi-step process:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. An alkyne and an azide are reacted in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Chlorination: The aniline derivative is then chlorinated at the third position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include various substituted anilines depending on the nucleophile used.
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Products include amine derivatives.
Scientific Research Applications
3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole rings.
Biological Research: It serves as a probe in biochemical assays and as a ligand in the study of enzyme interactions.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial or fungal growth by interfering with cell wall synthesis or enzyme function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,2,3-Triazol-2-yl)aniline: Lacks the chloro group, which may affect its reactivity and biological activity.
3-Chloroaniline: Lacks the triazole ring, which significantly alters its chemical properties and applications.
Uniqueness
3-Chloro-4-(2H-1,2,3-triazol-2-yl)aniline is unique due to the presence of both the chloro group and the triazole ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-4-(triazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-5-6(10)1-2-8(7)13-11-3-4-12-13/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRLHUOJMKQVJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)N2N=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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